4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid
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Overview
Description
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid is an organic compound that belongs to the family of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a heptan-3-yloxy group and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Heptan-3-yloxy Substituent: The heptan-3-yloxy group can be introduced through an etherification reaction, where heptan-3-ol is reacted with a suitable phenol derivative in the presence of a strong acid catalyst.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction involves the condensation of 4-formylbenzoic acid with an appropriate amine derivative.
Final Assembly: The final step involves the coupling of the heptan-3-yloxy phenyl derivative with the imino-substituted benzoic acid under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptan-3-yloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling and function.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid can be compared with other similar compounds, such as:
Benzoic Acid Derivatives: Compounds like 4-methylbenzoic acid and 4-aminobenzoic acid, which have different substituents on the benzoic acid moiety.
Phenyl Imino Derivatives: Compounds like N-phenylbenzamide and N-phenylbenzaldimine, which have different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
388575-29-9 |
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Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(4-heptan-3-yloxyphenyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C21H25NO3/c1-3-5-6-19(4-2)25-20-13-11-18(12-14-20)22-15-16-7-9-17(10-8-16)21(23)24/h7-15,19H,3-6H2,1-2H3,(H,23,24) |
InChI Key |
NZSAKDNRSKOQNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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